2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,4,5-trimethylphenyl)ethanone
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Overview
Description
2-[(1-Phenyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]-1-(2,4,5-trimethylphenyl)-1-ethanone is a complex organic compound characterized by its unique structure, which includes a phenyl group, a tetraazole ring, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]-1-(2,4,5-trimethylphenyl)-1-ethanone typically involves the following steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines under acidic or basic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol or disulfide reacts with a suitable electrophile.
Coupling with the Ethanone Moiety: The final step involves coupling the tetraazole-sulfanyl intermediate with the ethanone moiety, often using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The phenyl and tetraazole rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl or tetraazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for multiple points of functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s potential biological activity is of interest in drug discovery. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
Research into the medicinal applications of this compound includes its potential use as an anti-inflammatory, antimicrobial, or anticancer agent. Studies are ongoing to determine its efficacy and safety in these roles.
Industry
In the materials science field, this compound may be used in the development of new polymers or as a component in specialty coatings and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-[(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]-1-(2,4,5-trimethylphenyl)-1-ethanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The sulfanyl and tetraazole groups are likely involved in binding to biological targets, influencing pathways related to inflammation, microbial growth, or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Phenyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide
- 1-Phenyl-2-[(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)thio]ethan-1-one
- 2-[(1-Phenyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide
Uniqueness
Compared to these similar compounds, 2-[(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]-1-(2,4,5-trimethylphenyl)-1-ethanone stands out due to the presence of the trimethylphenyl group. This structural feature may confer unique chemical and biological properties, such as enhanced stability, specific binding affinities, or distinct reactivity patterns.
This detailed overview provides a comprehensive understanding of 2-[(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]-1-(2,4,5-trimethylphenyl)-1-ethanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H18N4OS |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-1-(2,4,5-trimethylphenyl)ethanone |
InChI |
InChI=1S/C18H18N4OS/c1-12-9-14(3)16(10-13(12)2)17(23)11-24-18-19-20-21-22(18)15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 |
InChI Key |
ZUINHUSMSLTKMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)CSC2=NN=NN2C3=CC=CC=C3)C |
Origin of Product |
United States |
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